2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a benzothiazole-acetamide hybrid compound featuring a pyridazine core substituted with a furan-2-yl group and a thioether linkage. The 6-methylbenzo[d]thiazol-2-yl moiety is a common pharmacophore in medicinal chemistry, often associated with anticancer, antimicrobial, and enzyme-inhibitory activities . The pyridazine ring, substituted with a furan group, introduces electron-rich regions that may enhance binding to biological targets such as kinases or receptors.
Properties
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S2/c1-11-4-5-13-15(9-11)26-18(19-13)20-16(23)10-25-17-7-6-12(21-22-17)14-3-2-8-24-14/h2-9H,10H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFHBSQDUTURGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyridazine Ring: Starting from a suitable furan derivative, the pyridazine ring can be constructed through cyclization reactions involving hydrazine derivatives.
Thioether Formation: The pyridazine derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves coupling the thioether intermediate with 6-methylbenzo[d]thiazole-2-amine under appropriate conditions to form the acetamide linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thioether moieties can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced at various sites, particularly the pyridazine ring, using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzothiazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones from the thioether group.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its diverse functional groups allow for further chemical modifications, making it useful in the synthesis of novel materials or catalysts.
Biology
The biological applications of 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide are under investigation. Its structure suggests potential as an antimicrobial or anticancer agent, given the known activities of its constituent moieties.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. The presence of multiple heterocycles often correlates with bioactivity, making it a candidate for drug development.
Industry
Industrially, this compound might be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of its heterocyclic components.
Mechanism of Action
The exact mechanism of action for this compound would depend on its specific application. Generally, it could interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyridazine rings might engage in π-π interactions or hydrogen bonding, while the thioether linkage could participate in redox reactions.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Nitro (6d) and trifluoromethyl (compound 20) substituents enhance kinase inhibition (e.g., VEGFR-2, CK1) by increasing electrophilicity and binding affinity .
- Heterocyclic Linkers : Thiadiazole (6d) and triazole (5a–m) moieties improve metabolic stability and target engagement compared to simpler thioethers .
- Substitution on Benzothiazole : 6-Methyl (target compound, GB31) and 6-alkoxy (5a–m) groups modulate lipophilicity and bioavailability. For example, 6-methoxy derivatives in 5a–m showed enhanced blood-brain barrier penetration for anticonvulsant effects .
Anticancer and Kinase Inhibition
- VEGFR-2 Inhibition : Compound 6d (IC₅₀ = 0.68 µM) outperforms analogs lacking the phenylureido-thiadiazole group, demonstrating the importance of hydrogen-bonding interactions in the kinase active site .
- CK1 Inhibition: Compound 20’s trifluoromethyl group and pyrimidinone core contribute to its nanomolar potency (IC₅₀ = 0.21 µM), suggesting that the target compound’s furan-pyridazine system may similarly target ATP-binding pockets .
- Apoptosis Induction : Derivatives like 6d disrupt cell cycle progression (G2/M arrest) and activate caspase-3, a mechanism likely shared by the target compound given structural similarities .
Anticonvulsant Activity
- Triazole-thioether derivatives (5a–m) exhibit lower toxicity (LD₅₀ > 500 mg/kg) and higher efficacy than classical antiepileptics, attributed to their dual action on sodium channels and GABA receptors .
Pharmacokinetic and Physicochemical Properties
Notes:
- The target compound’s furan group may improve metabolic stability compared to nitro (6d) or bromo (GB31) substituents, which are prone to enzymatic reduction or cleavage .
- Alkoxybenzothiazoles (e.g., 5a–m) exhibit superior aqueous solubility compared to methyl or nitro analogs, critical for oral bioavailability .
Biological Activity
The compound 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 363.44 g/mol. It features a furan ring, a pyridazine ring, and a benzo[d]thiazole moiety, which are known for their diverse biological activities.
The biological activity of this compound can be attributed to its structural components, which facilitate interactions with biological targets.
Target Interactions
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in various metabolic pathways, potentially affecting cancer cell proliferation and survival.
- Antimicrobial Activity : The presence of the thiazole moiety is often linked to antimicrobial properties, making this compound a candidate for further exploration in treating infections.
Antitumor Activity
Recent studies have indicated that derivatives of thiazole and pyridazine exhibit significant antitumor effects. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.71 |
| Compound B | HepG2 | 1.98 |
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been documented, with some compounds demonstrating high efficacy in seizure models. The structure-activity relationship (SAR) indicates that electron-withdrawing groups enhance activity.
Antimicrobial Activity
Thiazole-containing compounds have shown promise as antimicrobial agents. Studies indicate that modifications to the thiazole ring can enhance activity against both Gram-positive and Gram-negative bacteria.
Case Studies
- Study on Antitumor Activity : A synthesized derivative of the compound was tested against several cancer cell lines, showing promising results with an IC50 value lower than that of standard chemotherapeutic agents.
- Anticonvulsant Efficacy Study : In an electroshock seizure test, a related compound exhibited significant protection against seizures, indicating potential therapeutic applications in epilepsy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
